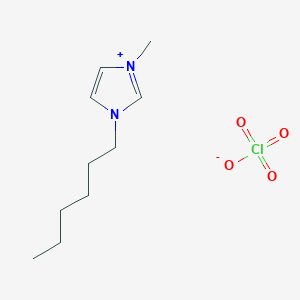
1-Allyl-3-methylimidazolium iodide
Overview
Description
1-Allyl-3-methylimidazolium iodide is an ionic liquid with the chemical formula C7H11IN2. It is part of the imidazolium family of ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances
Mechanism of Action
Target of Action
1-Allyl-3-methylimidazolium iodide is a type of ionic liquid . It is also used as a solvent for cellulose and cornstarch .
Mode of Action
It has been suggested that the length of the substituent on the imidazolium cation can influence its antimicrobial activity .
Biochemical Pathways
Its ability to dissolve cellulose and cornstarch suggests it may interact with polysaccharide metabolism .
Pharmacokinetics
It is known to be non-volatile , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action is largely dependent on its use. As a solvent, it can dissolve cellulose and cornstarch, facilitating their transformation into other products . When used as an antimicrobial, it can inhibit the growth of certain microorganisms .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solvation ability may be affected by temperature and pressure . Its antimicrobial activity could also vary depending on the specific microorganism and environmental conditions .
Biochemical Analysis
Cellular Effects
The effects of 1-Allyl-3-methylimidazolium iodide on cells and cellular processes are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Preparation Methods
1-Allyl-3-methylimidazolium iodide can be synthesized through a straightforward reaction between 1-methylimidazole and allyl iodide. The reaction typically occurs under mild conditions, often at room temperature, and involves the nucleophilic substitution of the allyl group onto the nitrogen atom of the imidazole ring . The reaction can be represented as follows:
1-Methylimidazole+Allyl iodide→1-Allyl-3-methylimidazolium iodide
For industrial production, the process may involve larger-scale reactors and more controlled environments to ensure high purity and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
1-Allyl-3-methylimidazolium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents, although specific conditions and reagents may vary.
Substitution: The iodide ion in this compound can be substituted with other anions through metathesis reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with silver nitrate would yield 1-Allyl-3-methylimidazolium nitrate and silver iodide as a byproduct .
Scientific Research Applications
1-Allyl-3-methylimidazolium iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Allyl-3-methylimidazolium iodide can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a butyl group instead of an allyl group.
1-Ethyl-3-methylimidazolium bromide: Contains an ethyl group and bromide anion, used in similar applications but with different solubility and reactivity properties.
1-Methyl-3-propylimidazolium iodide: Similar to this compound but with a propyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its allyl group, which provides distinct reactivity and interaction capabilities compared to other imidazolium-based ionic liquids .
Properties
IUPAC Name |
1-methyl-3-prop-2-enylimidazol-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.HI/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXEUXSWNLULC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC=C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65039-07-8 | |
| Record name | 1-Allyl-3-methylimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone](/img/structure/B3276873.png)

![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)
![[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B3276882.png)


![1,4-Dioxaspiro[4.4]non-7-ylmethanol](/img/structure/B3276907.png)

